molecular formula C19H23N3O3S B2921225 1-{2-[(3-Cyano-6-ethyl-5,6,7,8-tetrahydro-2-quinolinyl)sulfanyl]acetyl}-2-pyrrolidinecarboxylic acid CAS No. 1030014-14-2

1-{2-[(3-Cyano-6-ethyl-5,6,7,8-tetrahydro-2-quinolinyl)sulfanyl]acetyl}-2-pyrrolidinecarboxylic acid

Cat. No.: B2921225
CAS No.: 1030014-14-2
M. Wt: 373.47
InChI Key: YPQJWJYQLXSLER-UHFFFAOYSA-N
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Description

1-{2-[(3-Cyano-6-ethyl-5,6,7,8-tetrahydro-2-quinolinyl)sulfanyl]acetyl}-2-pyrrolidinecarboxylic acid is a useful research compound. Its molecular formula is C19H23N3O3S and its molecular weight is 373.47. The purity is usually 95%.
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Properties

IUPAC Name

1-[2-[(3-cyano-6-ethyl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c1-2-12-5-6-15-13(8-12)9-14(10-20)18(21-15)26-11-17(23)22-7-3-4-16(22)19(24)25/h9,12,16H,2-8,11H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPQJWJYQLXSLER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=NC(=C(C=C2C1)C#N)SCC(=O)N3CCCC3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-{2-[(3-Cyano-6-ethyl-5,6,7,8-tetrahydro-2-quinolinyl)sulfanyl]acetyl}-2-pyrrolidinecarboxylic acid represents a novel class of bioactive molecules with potential therapeutic applications. This article reviews its biological activities, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its pharmacological properties.

Chemical Structure and Properties

The molecular structure of the compound includes a quinoline core with a sulfanyl group and a pyrrolidine moiety. Its chemical formula is C19H23N3O3SC_{19}H_{23}N_{3}O_{3}S, and it possesses a molecular weight of approximately 373.47 g/mol. The presence of the cyano and ethyl groups enhances its biological reactivity and potential interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, the sodium salt of related quinoline derivatives demonstrated significant antioxidant and anti-cancer effects against Ehrlich ascites carcinoma (EAC) cells in vivo. The treatment led to reduced EAC cell volume and count, indicating a chemopreventive effect through apoptosis induction via caspase 3 activation .

StudyCompoundEffectMechanism
Sodium salt of ethyl (E)-2-cyano-3-(7-hydroxy-4-methyl-2-oxoquinoline)AnticancerApoptosis via caspase 3
Similar quinoline derivativesAntiproliferativeInhibition of cell growth

Antioxidant Activity

The antioxidant properties of this compound may be linked to its ability to scavenge free radicals and reduce oxidative stress in cells. Such activities are crucial in cancer prevention and treatment strategies.

The mechanisms by which this compound exerts its biological effects are still under investigation but may involve:

  • Receptor Interactions: Molecular docking studies suggest favorable interactions with key receptors involved in cancer pathways, such as osteopontin and caspase 3 .
  • Cell Signaling Pathways: Alterations in signaling pathways that control cell growth and apoptosis are likely involved in its anticancer effects.

Case Studies

  • Ehrlich Ascites Carcinoma Model:
    • In vivo studies using female mice indicated that treatment with the sodium salt form significantly reduced tumor burden while improving histopathological outcomes in liver and kidney tissues without adverse effects .
  • Antiproliferative Screening:
    • A series of synthesized derivatives based on the quinoline scaffold exhibited high antiproliferative activity in vitro, suggesting that structural modifications can enhance biological efficacy .

Q & A

Q. How to resolve conflicting cytotoxicity results across cell lines?

  • Analysis : Conduct transcriptomic profiling to identify cell-specific efflux pumps (e.g., ABC transporters) that reduce intracellular concentrations. Pair with CRDC subclass RDF2050103 (chemical engineering design) to optimize delivery systems (e.g., liposomal encapsulation) .

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